molecular formula C17H17NO3 B8814743 Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate CAS No. 68474-26-0

Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate

Cat. No. B8814743
CAS RN: 68474-26-0
M. Wt: 283.32 g/mol
InChI Key: HZDPJHOWPIVWMR-UHFFFAOYSA-N
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Description

Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate is a useful research compound. Its molecular formula is C17H17NO3 and its molecular weight is 283.32 g/mol. The purity is usually 95%.
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properties

CAS RN

68474-26-0

Product Name

Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate

Molecular Formula

C17H17NO3

Molecular Weight

283.32 g/mol

IUPAC Name

benzyl N-(1-oxo-3-phenylpropan-2-yl)carbamate

InChI

InChI=1S/C17H17NO3/c19-12-16(11-14-7-3-1-4-8-14)18-17(20)21-13-15-9-5-2-6-10-15/h1-10,12,16H,11,13H2,(H,18,20)

InChI Key

HZDPJHOWPIVWMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C=O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of the objective compound of step (9) (87.8 g, 0.308 mol), 2,2,6,6-tetramethyl-1-piperidinyloxy free radical (480 mg 3.07 mmol) and sodium bromide (31.7 g, 0.308 mol) in ethyl acetate (900 mL)-toluene (900 mL) were added 6% sodium hypochlorite aqueous solution (PURELOX, 410 mL, 0.34 mol) and a solution of sodium hydrogencarbonate (75 g, 0.89 mol) in water (540 mL) with dropwise over 1.5 hours under ice-cooling, and the mixture was stirred for 1 hour. This reaction mixture was extracted with ethyl acetate and the extract was washed successively with potassium iodide (2.5 g, 15 mmol)-containing 10% potassium hydrogensulfate aqueous solution (400 mL), 10% sodium thiosulfate aqueous solution (2×200 mL), 0.2 M phosphate buffer (pH 7, 500 mL) and saturated brine and dried over magnesium sulfate. The solvent was then distilled off under reduced pressure. To the residue were added ethyl acetate (150 mL) and hexane (500 mL), and the mixture was stirred at room temperature ˜0° C. for 5 hours. The resulting crystal crop was collected by filtration, washed with hexane-ethyl acetate (3:1, 300 mL) and dried in vacuo to give 63.28 g (73%) of N-benzyloxycarbonyl-DL-phenylalaninal as white crystals.
Quantity
87.8 g
Type
reactant
Reaction Step One
Quantity
31.7 g
Type
reactant
Reaction Step One
Quantity
410 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step Two
Name
Quantity
540 mL
Type
solvent
Reaction Step Two

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